molecular formula C10H10N2 B1580641 1-methyl-5-phenyl-1H-pyrazole CAS No. 3463-27-2

1-methyl-5-phenyl-1H-pyrazole

Cat. No.: B1580641
CAS No.: 3463-27-2
M. Wt: 158.2 g/mol
InChI Key: NLHYNCJBWXKZGP-UHFFFAOYSA-N
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Description

1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-5-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solvent-free conditions or green solvents is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Activities

The pharmacological significance of MPP and its derivatives is well-documented. These compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : MPP derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate demonstrated bacteriostatic activity with a minimum inhibitory concentration (MIC) of 4 μg/ml against MRSA .
  • Anti-inflammatory Effects : Several studies have reported the anti-inflammatory properties of MPP derivatives. For example, a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium .
  • Neuroprotective Effects : MPP has been investigated as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system (CNS) disorders. The development of such modulators represents a promising strategy for addressing conditions like epilepsy and anxiety .

Case Studies

Several case studies illustrate the practical applications of MPP in medicinal chemistry:

  • Antimicrobial Development : Research conducted by Bekhit and Abdel-Aziem synthesized novel pyrazole derivatives that were tested against various bacterial strains, revealing promising antimicrobial activity. The presence of specific functional groups was found to enhance efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Drug Design : Selvam et al. reported on the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which exhibited remarkable anti-inflammatory activity, significantly inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at low concentrations .
  • Neuropharmacology : A study highlighted the potential of MPP derivatives as neuroprotective agents through their interaction with GPCRs, suggesting their utility in developing new treatments for neurological disorders .

Data Table: Summary of Biological Activities

Biological ActivityCompound/DerivativeReference
AntimicrobialPropyl 5-hydroxy-3-methyl-1-phenyl
Anti-inflammatory1-(4-substituted phenyl)-3-phenyl
NeuroprotectiveAllosteric modulators targeting GPCRs
AnticancerVarious pyrazole derivatives

Mechanism of Action

The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Biological Activity

1-Methyl-5-phenyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by various studies and case analyses.

Overview of Biological Activities

The pyrazole scaffold, particularly this compound, exhibits a wide range of biological activities including:

  • Anticancer Activity : Notably effective against various cancer cell lines.
  • Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Exhibits significant anti-inflammatory activity.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases.

Anticancer Activity

Recent studies highlight the compound's potent anticancer properties. For example, a study reported that this compound derivatives showed significant growth inhibition in leukemia K562 cells and lung tumor A549 cells, with GI50 values of 0.021 µM and 0.69 µM respectively . The compound was identified as a novel tubulin polymerization inhibitor, which is crucial for cancer cell division.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
5bK5620.021Tubulin Inhibition
5bA5490.69Tubulin Inhibition
4aK5620.26Unknown
4aA5490.19Unknown

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CPseudomonas aeruginosa20 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Study on Anticancer Activity

A comprehensive study evaluated the effects of several pyrazole derivatives on tumor cell lines. The most active compound, identified as 5b , demonstrated significant growth inhibition across multiple cancer types and was further analyzed for its mechanism involving cell cycle arrest and apoptosis induction through caspase pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the synthesis of novel pyrazole derivatives with enhanced antimicrobial properties. The study revealed that specific structural modifications led to increased potency against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-5-phenyl-1H-pyrazole derivatives?

A common method involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Hydrolysis under basic conditions yields the corresponding carboxylic acid derivative . For functionalization, Suzuki-Miyaura cross-coupling reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures (e.g., 80°C, 12 hours) introduce diverse aryl groups at the pyrazole core .

Q. How are physicochemical properties like melting point and molecular weight determined for this compound?

Key properties are experimentally validated using techniques such as differential scanning calorimetry (DSC) for melting points and mass spectrometry (MS) for molecular weight. For example, this compound has a molecular weight of 173.22 g/mol, with melting points typically reported between 150–152°C .

Q. What spectroscopic methods are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in ester derivatives) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 174.22) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) using instruments like the Stoe IPDS-II diffractometer provides bond lengths, angles, and dihedral angles. For example, the pyrazole ring in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol forms dihedral angles of 16.83°–51.68° with adjacent aromatic rings, while O–H···N hydrogen bonds stabilize crystal packing . Refinement software like SHELXL (via SHELX suite) is critical for resolving disorder or thermal motion .

Q. What computational approaches predict the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and vibrational frequencies. These align with experimental IR and NMR data to explain reactivity and stability . Software like Gaussian or ORCA facilitates these studies.

Q. How are structure-activity relationships (SARs) studied for pyrazole-based bioactive compounds?

  • Molecular docking : Tools like AutoDock Vina assess binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • In vitro assays : Derivatives are screened for antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .

Q. What strategies optimize crystallographic refinement for pyrazole derivatives with twinning or disorder?

The SHELX suite (SHELXL, SHELXD) handles twinning by applying HKLF5 data format and twin law matrices. For disorder, PART instructions split atom sites, and restraints (e.g., SIMU, DELU) improve thermal parameter convergence .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight173.22 g/mol
Melting Point150–152°C
IR (C=O stretch)~1700 cm⁻¹ (ester derivatives)

Table 2: Crystallographic Parameters for Pyrazole Derivatives

ParameterValue (Example Compound)Reference
Dihedral Angles16.83°–51.68° (aryl rings)
Hydrogen Bond LengthO–H···N: 1.86 Å
Refinement SoftwareSHELXL (R-factor < 0.05)

Properties

IUPAC Name

1-methyl-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHYNCJBWXKZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188201
Record name 1-Methyl-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-27-2
Record name 1-Methyl-5-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3463-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.83 g, 20.8 mmol) is suspended in THF (45 ml) and stirred under a nitrogen atmosphere. 3-Phenyl pyrazole (2.5 g, 17.3 mmol dissolved in THF, 15 ml) is added slowly, stirred for 30 minutes then iodomethane (1.3 ml, 20.8 mmol) added and stirred for 3 hrs. The reaction is added to water and extracted twice with ethyl acetate. The combined organic extracts are ished with brine, dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography using a hexane-ethyl acetate gradient (100% hexane to 40% ethyl acetate in hexane) to elute the title compound. Obtained is a mixture of 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole (2.6 g, 95% yield).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-methyl-5-phenyl-1H-pyrazole
1-methyl-5-phenyl-1H-pyrazole
1-methyl-5-phenyl-1H-pyrazole
1-methyl-5-phenyl-1H-pyrazole
1-methyl-5-phenyl-1H-pyrazole
1-methyl-5-phenyl-1H-pyrazole

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